molecular formula C13H20N2O2 B12860371 (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester

Cat. No.: B12860371
M. Wt: 236.31 g/mol
InChI Key: ULXLUAIUDDGXKW-UHFFFAOYSA-N
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Description

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethyl group and a carbamic acid tert-butyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester typically involves the reaction of 4-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminomethyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of an ethyl group.

    (4-Hydroxy-phenyl)-ethyl-carbamic acid tert-butyl ester: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(4-aminophenyl)-N-ethylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3

InChI Key

ULXLUAIUDDGXKW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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